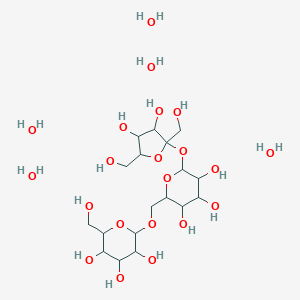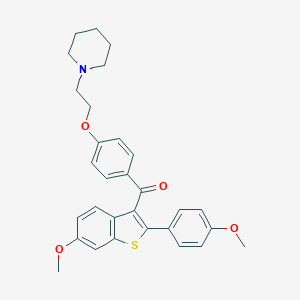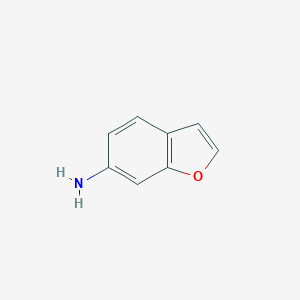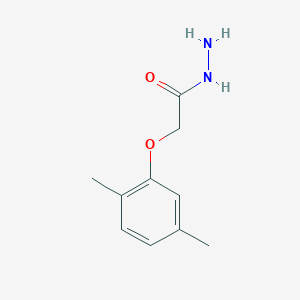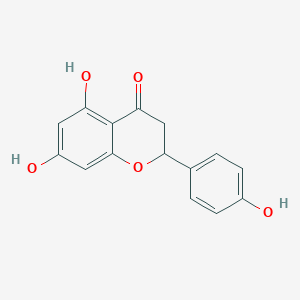
naringenina
Descripción general
Descripción
Naringenin is a naturally occurring flavonoid found in citrus fruits, including oranges, lemons, and grapefruits. It is a polyphenol, meaning it is an antioxidant with anti-inflammatory, anti-allergic, and anti-cancer properties. It has been studied for its potential to treat a range of health conditions, from diabetes to cardiovascular disease.
Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
Se ha descubierto que la naringenina tiene propiedades anticancerígenas . Es un fitoquímico polifenólico que pertenece a la clase de las flavanonas y está ampliamente distribuido en los cítricos y algunas otras frutas como la bergamota, los tomates, el cacao y las cerezas .
Actividades antioxidantes
La this compound presenta varias propiedades farmacológicas interesantes, como las actividades antioxidantes . Es conocida por su capacidad de eliminar los radicales libres, inhibir las actividades de las enzimas prooxidantes como la nicotinamida adenina dinucleótido fosfato (NADPH) oxidasa, ciclooxigenasa, lipooxigenasa y xantina oxidasa, y quelar iones metálicos .
Actividades antiinflamatorias
La this compound también exhibe actividades antiinflamatorias . Puede modular el sistema inmunitario y puede desempeñar un papel eficaz en el tratamiento del COVID prolongado .
Tratamiento de enfermedades cardiovasculares
Se ha descubierto que la this compound es eficaz en el tratamiento de las enfermedades cardiovasculares . Es un glucósido de flavanona natural que se encuentra en los cítricos y las hierbas medicinales chinas .
Tratamiento de trastornos neurológicos
La this compound es una opción terapéutica potencial para el tratamiento de diversas enfermedades, como los trastornos neurológicos . Se ha formulado en nanoportadores apropiados para superar su naturaleza hidrófoba, que lleva a una biodisponibilidad deficiente
Mecanismo De Acción
Target of Action
Naringenin interacts with several targets in the body. It has been reported to inhibit human two-pore channel 2, which can reduce the metastatic potential of melanoma . It also suppresses the cell migration and cell invasion tendencies of MDA-MB-231 breast cancer cells . Furthermore, it has been found to have antagonistic activities on all types of opioid receptors .
Mode of Action
Naringenin’s mode of action is multifaceted. It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is also an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway . Moreover, it restricts ERα to the cytoplasm in MCF-7 cells .
Biochemical Pathways
The biosynthesis pathway of naringenin involves a six-step process, catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase .
Pharmacokinetics
Naringenin’s pharmacokinetics have been studied in rats, dogs, and humans . The studies included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . The results show an insignificant influence of a high-fat diet and insignificant accumulation of the drugs after multiple dosing .
Result of Action
Naringenin has a wide range of positive effects on human health. It promotes carbohydrate metabolism, increases antioxidant defense, scavenges reactive oxygen species, modulates the activity of the immune system, and also has anti-cancer, anti-inflammatory, and anti-atherosclerotic effects . It can increase the concentration of antioxidant enzymes and inhibit metal chelation and various pro-oxidant enzymes .
Action Environment
Environmental factors, such as ultraviolet rays, pollution, radiation, smoking, and stress, can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially influence the action, efficacy, and stability of Naringenin.
Safety and Hazards
Naringenin is considered toxic and contains a pharmaceutically active ingredient. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Análisis Bioquímico
Biochemical Properties
Naringenin interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit various cancers via different mechanisms, including growth suppression of malignant cells, apoptosis induction and cell cycle arrest, and modulation of oxidative stress, inflammation, and angiogenesis . Naringenin also modulates the immune system’s response to autoantigens by influencing the growth and specialization of T cells, as well as cytokine signaling .
Cellular Effects
Naringenin has significant effects on various types of cells and cellular processes. It influences cell function by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle . Naringenin’s antioxidant and anti-inflammatory properties protect cells from inflammation and cancer .
Molecular Mechanism
At the molecular level, naringenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients by acting as effective alternative supplementary remedies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naringenin change over time. It has been shown to have a significant influence on high-fat diet and insignificant accumulation of the drugs after multiple dosing . Naringenin also shows remarkable stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of naringenin vary with different dosages in animal models. It has been shown to inhibit various cancers via different mechanisms
Metabolic Pathways
Naringenin is involved in several metabolic pathways. It is synthesized via the phenylpropanoid pathway, which is a ubiquitous and well-described plant secondary metabolite pathway . Naringenin biosynthesis begins with the enzymatic conversion of L-tyrosine by tyrosine ammonia lyase (TAL) to produce p-coumaric acid, which is then converted into its corresponding coenzyme A ester, coumaroyl-CoA .
Transport and Distribution
Naringenin is transported and distributed within cells and tissues. It is a moderately absorbed biological macromolecule and can penetrate Caco-2 cells, mainly mediated by the active transport pathway involved in P-glycoprotein .
Subcellular Localization
Naringenin is primarily observed in the cytoplasm, cell wall, and nucleus of various tissue cells . The distinct localization patterns of naringenin suggest the complexity of flavonoids biosynthesis in plants .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274239 | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67604-48-2, 480-41-1 | |
| Record name | (±)-Naringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naringenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naringenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



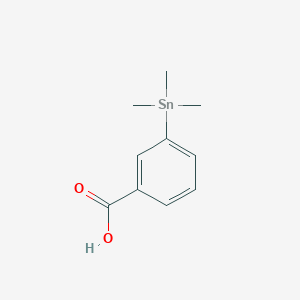
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)


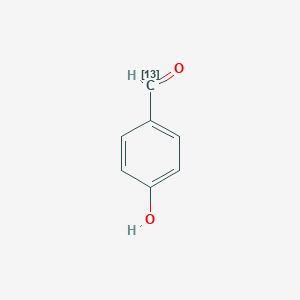
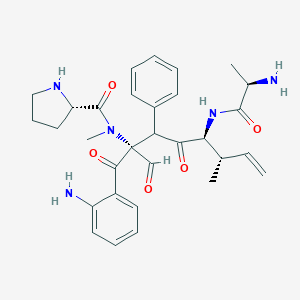
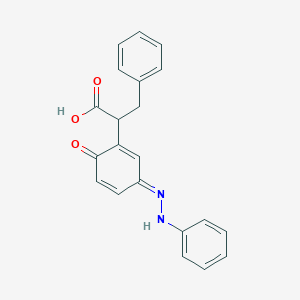
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)

